Dibromoacetylene

Thermochemistry Computational Chemistry Reaction Hazard Assessment

Dibromoacetylene (CAS 624-61-3) is a symmetric dihaloacetylene and a highly reactive organobromine compound with the linear molecular structure Br−C≡C−Br. It is classified within the broader family of dihaloacetylenes (X−C≡C−Y), which are characterized by their electron-rich carbon-carbon triple bond substituted with halogen atoms.

Molecular Formula C2Br2
Molecular Weight 183.83 g/mol
CAS No. 624-61-3
Cat. No. B14170809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoacetylene
CAS624-61-3
Molecular FormulaC2Br2
Molecular Weight183.83 g/mol
Structural Identifiers
SMILESC(#CBr)Br
InChIInChI=1S/C2Br2/c3-1-2-4
InChIKeyJNFBOWNNNAHVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibromoacetylene (CAS 624-61-3) Procurement and Specification Guide for Research Applications


Dibromoacetylene (CAS 624-61-3) is a symmetric dihaloacetylene and a highly reactive organobromine compound with the linear molecular structure Br−C≡C−Br [1]. It is classified within the broader family of dihaloacetylenes (X−C≡C−Y), which are characterized by their electron-rich carbon-carbon triple bond substituted with halogen atoms . As a halogenated alkyne, it is a colorless liquid at room temperature with a reported melting point between -17 and -16 °C [2]. Due to its inherent instability and potential for explosive decomposition when heated or exposed to air, dibromoacetylene finds no significant industrial application and is primarily used as a specialized chemical intermediate and model compound in fundamental research settings [3].

Technical Rationale: Why Dibromoacetylene Cannot be Substituted by Other Dihaloacetylenes


The high research value of dibromoacetylene is contingent on its specific bromine substituents, which dictate its unique physical, electronic, and reactive properties compared to other dihaloacetylenes. Generic substitution with seemingly similar compounds like dichloroacetylene or diiodoacetylene is not viable due to the fundamental differences in halogen properties such as atomic radius, electronegativity, and bond dissociation energy. For example, the significantly different enthalpy of formation (ΔfH°) between bromoacetylene and dibromoacetylene demonstrates the strong influence of halogen substitution on thermodynamic stability [1]. Furthermore, comparative spectroscopic studies confirm that the vibrational and electronic structures of dibromoacetylene are distinct from its chloro- and iodo- analogs, directly impacting its behavior in reaction mechanisms and analytical detection [2]. These intrinsic differences render dibromoacetylene a non-interchangeable, specialized tool for specific chemical transformations and physicochemical studies, necessitating its targeted procurement.

Quantitative Differentiation Evidence for Dibromoacetylene vs. Key Comparators


Thermodynamic Stability: ΔfH° Comparison Among Dihaloacetylenes

The standard enthalpy of formation (ΔfH°g) is a critical parameter for assessing thermodynamic stability and predicting reaction energetics. Active Thermochemical Tables (ATcT) data provide a direct comparison. Dibromoacetylene exhibits a significantly higher (more endothermic, less stable) ΔfH°g than its monobromo counterpart, bromoacetylene, highlighting the energetic impact of the second bromine substituent on the triple bond. This data is essential for researchers calculating reaction heats or assessing the inherent energy content of the compound [1].

Thermochemistry Computational Chemistry Reaction Hazard Assessment

Spectroscopic Differentiation: Infrared Vibrational Modes

Infrared (IR) spectroscopy is a primary method for compound identification and studying molecular vibrations. A classic study on dihaloacetylenes provides comparable IR data across the homologous series. The C≡C stretching frequency (νC≡C) for dibromoacetylene is reported at 2190 cm⁻¹, which is distinct from that of dichloroacetylene (2257 cm⁻¹) and diiodoacetylene (2155 cm⁻¹). This spectral shift is directly related to the mass and electronic effects of the halogen substituents and provides a definitive analytical fingerprint [1].

Vibrational Spectroscopy Physical Chemistry Analytical Chemistry

Polymerization Potential: Conductive Polymer Precursor

Dibromoacetylene serves as a specific monomer for synthesizing polydibromoacetylene, a conjugated polymer with unique properties. While dichloroacetylene and diiodoacetylene can also polymerize, the resulting polymers possess different electronic characteristics. Polydibromoacetylene is described as a black, electrically conducting material that is stable in air to over 200 °C [1]. This thermal and oxidative stability is a key differentiator for applications requiring a robust conductive organic material, although a direct, quantitative comparison of conductivity and stability for polymers derived from all dihaloacetylenes under identical conditions is not available in the current search set.

Polymer Chemistry Materials Science Conductive Polymers

Synthetic Utility: Precursor for C2 Molecular Species

Dibromoacetylene is a demonstrably effective precursor for generating the highly reactive diatomic carbon molecule (C2, 1,2-ethynediyl) in situ. Research confirms that dehydrohalogenation of 1,2-dibromoethylene with potassium tert-butoxide successfully yields both C2 and dibromoacetylene as products, which can then be trapped by alkenes [1]. This provides a controlled pathway to study the C2 molecule, a key reactive intermediate. While other 1,2-dihaloethylenes could potentially serve a similar function, this study validates dibromoacetylene's role in this specific and important reaction manifold, providing a distinct advantage over methods that generate C2 from less controlled sources (e.g., carbon arc).

Physical Organic Chemistry Reactive Intermediates Synthetic Methods

Validated Application Scenarios for Procuring Dibromoacetylene


Fundamental Thermochemical and Computational Studies

Researchers requiring precise thermochemical data for dihaloacetylenes will find dibromoacetylene's well-defined ΔfH°g (332.4 ± 2.3 kJ/mol) essential for calibrating computational models and predicting reaction energetics in brominated systems [1]. This makes it a necessary standard for high-level quantum chemical calculations involving organobromine compounds.

Analytical Method Development and Spectroscopic Fingerprinting

Analytical chemists developing methods to detect or quantify halogenated alkynes can use dibromoacetylene as a reference standard. Its unique infrared C≡C stretching frequency (2190 cm⁻¹) provides a clear spectroscopic marker, enabling differentiation from other dihaloacetylenes like dichloroacetylene (2257 cm⁻¹) in complex mixtures [1].

Synthesis and Study of Conductive Polyacetylene Derivatives

Materials scientists investigating the properties of halogenated conjugated polymers may specifically procure dibromoacetylene as a monomer to synthesize polydibromoacetylene. The resulting polymer is characterized as a black, electrically conducting material with notable thermal stability in air (over 200 °C) [1], making it a candidate for study in organic electronics.

Controlled Generation of Diatomic Carbon (C2)

Physical organic chemists studying the reactivity of the elusive C2 molecule can employ a synthetic route where dibromoacetylene is generated as an intermediate, which can then be dehydrohalogenated to produce C2 in situ for trapping experiments with alkenes [1]. This method offers a more controlled alternative to traditional carbon arc generation.

Technical Documentation Hub

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